![molecular formula C23H21N3O3S2 B4652611 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4652611.png)
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core. The key steps include:
Formation of Thiazolidinone Ring: This involves the reaction of a butyl-substituted thioamide with an appropriate carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Formation of Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of a phenoxy-substituted pyrimidine derivative with the thiazolidinone intermediate under high-temperature conditions, often using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Its structural components may contribute to activity against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
Research indicates that the compound could act as an enzyme inhibitor. Its thiazolidine moiety allows it to interact with active sites of enzymes, potentially leading to the development of drugs targeting specific enzymatic pathways involved in diseases.
Biological Research
The compound serves as a valuable tool in biological assays to study cellular mechanisms:
- Receptor Modulation : It can be used to investigate receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs).
Case Studies
Several studies have documented the applications of this compound:
Study 1: Anticancer Activity
A recent study examined the effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer cells through apoptosis induction. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- **3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one .
- **3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one .
Uniqueness
The uniqueness of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a compound of significant interest.
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 457.6 g/mol. Its structure incorporates multiple heterocyclic components, including a thiazolidinone ring and a pyridopyrimidinone core, which contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds with thiazolidinone structures often exhibit significant biological activities. The specific biological activities of this compound include:
-
Antimicrobial Activity :
- Studies have shown that derivatives of thiazolidinones exhibit potent antibacterial activities against various Gram-positive and Gram-negative bacteria. For instance, one study reported that certain thiazolidinone derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin .
- The compound demonstrated effective antifungal activity as well, with MIC values ranging from 0.004 to 0.06 mg/mL against sensitive strains such as Trichoderma viride and Aspergillus fumigatus .
-
Anti-inflammatory Activity :
- The compound's potential as an anti-inflammatory agent has been suggested through its interactions with cyclooxygenase enzymes (COX). Inhibitors targeting COX enzymes are critical in managing inflammation-related conditions. Research indicates that modifications to the compound's structure can enhance its selectivity and potency against COX-II, a key target in anti-inflammatory therapy .
-
Anticancer Properties :
- Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. The presence of sulfur and nitrogen heteroatoms in its structure may facilitate interactions with cellular targets involved in cancer progression.
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival or inflammatory processes.
- Receptor Modulation : It could modulate receptor functions involved in pain and inflammation pathways.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Antibacterial Evaluation :
- Structure–Activity Relationship (SAR) :
Data Summary
Biological Activity | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
---|---|---|---|
Antibacterial | 0.004–0.03 | Enterobacter cloacae | E. coli |
Antifungal | 0.004–0.06 | Trichoderma viride | Aspergillus fumigatus |
Properties
IUPAC Name |
(5Z)-3-butyl-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-4-12-26-22(28)18(31-23(26)30)14-17-20(29-16-10-6-5-7-11-16)24-19-15(2)9-8-13-25(19)21(17)27/h5-11,13-14H,3-4,12H2,1-2H3/b18-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJDULCSCGHOG-JXAWBTAJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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